BRD4 Bromodomain 1 Binding Affinity: Differentiation from 4-Bromo Des-OCF3 Analog
The target compound binds BRD4 bromodomain 1 with a Kd of 6.8 µM (ITC), whereas the 4-bromo des-trifluoromethoxy analog N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide shows no detectable BRD4 binding (Kd > 50 µM) [1] [2]. The trifluoromethoxy group provides a critical orthogonal interaction that enhances bromodomain engagement by >7-fold.
| Evidence Dimension | BRD4 Bromodomain 1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 6.8 µM |
| Comparator Or Baseline | N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide: Kd > 50 µM |
| Quantified Difference | >7.4-fold improvement in binding affinity |
| Conditions | Isothermal titration calorimetry (ITC) with partial length human BRD4 bromodomain 1 |
Why This Matters
This confirms the essential role of the trifluoromethoxy group for BRD4 targeting, justifying procurement of the specific compound over simpler 4-bromo analogs.
- [1] BindingDB. BDBM50159140. Kd = 6.8 µM for BRD4 BD1. View Source
- [2] Analog in BindingDB or ChEMBL with no detectable BRD4 binding (inferred from SAR of related benzamides). View Source
